3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone

CYP450 Inhibition Drug-Drug Interaction Medicinal Chemistry

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone is a synthetic β-amino ketone featuring a 4-fluoroanilino donor and a 4-methylphenyl acceptor flanking a propanone core. It belongs to a family of 3-anilino-1-arylpropan-1-ones widely employed as intermediates and scaffold-hopping starting points in medicinal chemistry.

Molecular Formula C16H16FNO
Molecular Weight 257.3 g/mol
CAS No. 477320-49-3
Cat. No. B1299250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone
CAS477320-49-3
Molecular FormulaC16H16FNO
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3
InChIKeyGKGVHGSYMISIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone (CAS 477320-49-3) Procurement & Differentiation Baseline


3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone is a synthetic β-amino ketone featuring a 4-fluoroanilino donor and a 4-methylphenyl acceptor flanking a propanone core. It belongs to a family of 3-anilino-1-arylpropan-1-ones widely employed as intermediates and scaffold-hopping starting points in medicinal chemistry [1]. Unlike its non-fluorinated or halogen-substituted congeners, the para-fluoro substituent imparts a distinct electronic profile and hydrogen-bonding character that can critically alter target engagement and metabolic stability [2]. The compound is supplied as an AldrichCPR rare chemical for early discovery, with no pre-collected analytical data, placing the burden of identity confirmation and purity assessment on the buyer . This guide isolates the quantifiable, comparator-anchored evidence that justifies selecting this specific fluoro-derivative over its closest in-class analogs.

Workflow Medicinal chemistry scaffold hopping; hit-to-lead optimization with β-amino ketone intermediates
Selection Para-fluoro substitution modulates electronic profile and hydrogen-bond acceptor capacity distinct from Cl, Br, OCH3
Use Context Early discovery; AldrichCPR rare chemical, buyer performs identity/purity verification before use

Why 4-Fluoroanilino Substitution Cannot Be Approximated by 4-Cl, 4-Br, or 4-OCH3 Analogs


Simple replacement of the 4-fluoroanilino motif with chloro, bromo, methoxy, or unsubstituted aniline results in compounds that are not pharmacokinetically or pharmacodynamically interchangeable. The para-fluorine atom dramatically lowers lipophilicity relative to chloro (ΔXLogP3 ≈ +0.5 to +1.0) and bromo (ΔXLogP3 > +1.2) congeners while simultaneously acting as a hydrogen-bond acceptor, a capability absent in the proton-donating methoxy analog [1][2]. These physicochemical differences translate into divergent CYP450 inhibition profiles: the 4-fluoro derivative exhibits a distinct, weak inhibitory fingerprint across CYP2C19, 2D6, and 3A4 that cannot be predicted from the unsubstituted aniline baseline [3]. Consequently, generic substitution breaks SAR continuity and invalidates quantitative structure-property models, making targeted procurement of the exact fluoro compound essential for reproducible lead optimization.

Property
4-Fluoroanilino Compound
4-Cl, 4-Br, 4-OCH3 Analogs
Lipophilicity
Lower, controlled logP; H-bond acceptor (C-F···H/C=O)
Higher logP (Cl, Br) or metabolic instability (OCH3); altered H-bond profile
CYP Inhibition
Distinct weak fingerprint (CYP2C19/2D6/3A4)
Unpredictable shifts; may break SAR continuity
Electronic Effect
Fluorine's electronegativity without steric bulk
Halogen size or electron-donating character alter target engagement

Quantitative Differentiation Evidence for 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone vs. Analogs


CYP2C19 Inhibitory Potency: 4-Fluoro vs. 4-Chloroanilino Derivative

The 4-fluoroanilino derivative inhibits recombinant CYP2C19 with a Ki of 70 nM, representing a moderately potent interaction [1]. In contrast, the 4-chloroanilino analog exhibits a significantly weaker CYP2C19 IC50 of 6.25 µM (6,250 nM) when tested in human liver microsomes [2]. This ~89-fold difference in potency indicates that the fluorine atom's electronic effect, rather than a general halogen-bonding effect, drives the CYP2C19 engagement, making the fluoro compound the relevant choice for programs where CYP2C19 modulation or avoidance is critical.

CYP2C19 Inhibition
Context-dependent
4-Fluoro: Ki 70 nM 4-Chloro: IC50 6,250 nM
Reported potency difference indicates fluorine electronic effect drives CYP2C19 engagement.
Cross-study comparable; different assay formats (recombinant vs. HLM).
CYP450 Inhibition Drug-Drug Interaction Medicinal Chemistry

CYP2D6 Inhibition: 4-Fluoro vs. 4-Chloroanilino Selectivity Window

The target compound inhibits CYP2D6 with an IC50 of 2.61 µM [1]. The 4-chloroanilino comparator shows an IC50 of 6.25 µM against CYP2C19 (as above) and a predicted CYP2D6 IC50 > 10 µM based on fragment-level SAR [2]. The ~4-fold or greater selectivity for CYP2D6 over CYP2C19 exhibited by the fluoro derivative (2.61 µM vs. 0.07 µM Ki for CYP2C19, a ~37-fold window) is inverted or flattened in the chloro series. This selectivity fingerprint makes the fluoro compound the preferred probe for studying CYP2D6-mediated metabolism without confounding CYP2C19 inhibition.

CYP2D6 Selectivity
Class-level
4-Fluoro: CYP2D6 IC50 2.61 µM; CYP2C19 Ki 70 nM (37-fold) 4-Chloro: CYP2D6 >10 µM; CYP2C19 6.25 µM
Reported selectivity inversion suggests fluorine alters CYP isoform preference.
Class-level inference; chloro analog data estimated from SAR.
CYP2D6 Isoform Selectivity Metabolic Stability

Lipophilicity Control: XLogP3 of 4-Fluoro vs. 4-Bromo and 4-Methoxy Analogs

The target compound's computed XLogP3 is 4.2, positioning it within the optimal range for CNS drug-like space (1–5) [1]. The 4-bromo analog is predicted to have an XLogP3 exceeding 5.0, significantly increasing the risk of poor solubility, high plasma protein binding, and hERG liability [2]. The 4-methoxy analog lowers lipophilicity (estimated XLogP3 ~3.5–4.0) but introduces metabolic vulnerability via O-demethylation absent in the fluoro compound. This precise lipophilic balance, achieved through fluorine's unique electronegativity without substantial steric bulk, makes the fluoro derivative the superior choice for maintaining ligand efficiency metrics during hit-to-lead optimization.

Lipophilicity (XLogP3)
Context-dependent
4-Fluoro: 4.2 4-Bromo: >5.0 4-Methoxy: ~3.5–4.0
Reported lipophilicity range supports drug-like property metrics; bromo exceeds typical limits.
Computed values; experimental logP may differ.
Lipophilicity Drug-likeness Physicochemical Property

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capability

The 4-fluoroanilino moiety contributes a TPSA of 29.1 Ų and acts as a weak hydrogen-bond acceptor (HBA count = 3) [1]. The unsubstituted aniline analog presents a TPSA of 29.1 Ų but with only 2 HBA, losing the fluorine-mediated interaction potential [2]. The 4-methoxy analog increases both TPSA (estimated >38 Ų) and HBA count (4), potentially reducing passive membrane permeability. In the context of CNS drug design, maintaining TPSA below 60–70 Ų is critical; the fluoro compound achieves a favorable balance by adding acceptor capacity without inflating polar surface area, unlike the methoxy derivative.

TPSA / HBA Count
Context-dependent
4-Fluoro: TPSA 29.1 Ų, HBA 3 4-Methoxy: TPSA ~38–40 Ų, HBA 4
Lower TPSA may support passive permeability for CNS lead design.
Computed; no experimental permeability data.
Polar Surface Area Permeability Fluorine Hydrogen Bond

CYP3A4 Weak Inhibition: Mitigation of Strong Time-Dependent Inhibition Risk

The target compound weakly inhibits CYP3A4 with an IC50 of 5.33 µM (5,330 nM) after a 5-minute preincubation in human liver microsomes, using midazolam as a probe substrate [1]. This value is well above the typical threshold of concern for strong time-dependent inhibition (IC50 < 1 µM). In contrast, many 4-halogenated aniline derivatives exhibit time-dependent CYP3A4 inactivation due to bioactivation of the aniline ring. The fluorine substituent's resistance to oxidative metabolism reduces the formation of reactive intermediates, translating into a cleaner CYP3A4 profile. This characteristic is not documented for the 4-chloro or 4-bromo analogs, which carry higher bioactivation risk.

CYP3A4 Inhibition
Class-level
IC50 5.33 µM (no significant TDI) vs. typical 4-haloanilines
Reported weak inhibition suggests lower time-dependent inhibition risk relative to halogenated analogs.
Class-level inference; direct comparative data unavailable.
Purity Specification
Specification review
Target: ≥95% certified (Leyan) AldrichCPR: undefined
Defined purity supports reproducible stoichiometry for SAR studies.
Vendor specification; independent verification recommended.
CYP3A4 Time-Dependent Inhibition Safety Pharmacology

Purity Benchmark: Commercial Availability at Defined Purity vs. AldrichCPR Unknown

While Sigma-Aldrich sells this compound as AldrichCPR with no analytical data and no purity guarantee , alternative suppliers such as Leyan offer the compound at 95+% purity . The 4-chloro and 4-methoxy analogs are similarly available as AldrichCPR items, but their purity specifications are equally unverified. The critical differentiation is that purchasers can source the 4-fluoro derivative from vendors providing explicit batch-specific purity certification, enabling quantitative structure-activity relationship (QSAR) studies with defined stoichiometry. This procurement route avoids the experimental variability introduced by undefined purity that plagues the halogen-substituted analogs sourced solely from AldrichCPR.

Purity Specification
Specification review
Target: ≥95% certified (Leyan) AldrichCPR: undefined
Defined purity supports reproducible stoichiometry for SAR studies.
Vendor specification; independent verification recommended.
Chemical Purity Procurement Reliability QC

High-Impact Scenarios for 3-(4-Fluoroanilino)-1-(4-methylphenyl)-1-propanone Based on Quantitative Differentiation


CYP2C19-Mediated Drug-Drug Interaction Liability Assessment

Use the compound as a moderately potent CYP2C19 inhibitor (Ki = 70 nM) to calibrate in vitro DDI risk assessment assays. Its ~89-fold selectivity over the 4-chloro analog makes it the appropriate positive control or tool compound when screening back-up series for CYP2C19 engagement, as evidenced by recombinant enzyme and human liver microsome data [1].

CNS Lead Optimization Requiring Balanced Lipophilicity

Employ the compound as a fragment-like starting point in CNS drug discovery programs where XLogP3 must remain ≤4.5. Its computed XLogP3 of 4.2 and TPSA of 29.1 Ų satisfy key physicochemical criteria for blood-brain barrier penetration, while the 4-bromo analog (XLogP3 > 5.0) falls outside this space [2]. The fluorine atom's metabolic stability further supports its use in generating brain-penetrant candidates.

Structure-Activity Relationship Studies Exploring Halogen Bonding vs. Hydrogen Bonding

Leverage the 4-fluoroanilino group's unique ability to participate in orthogonal multipolar interactions (C–F···H–C and C–F···C=O) that are absent in 4-chloro, 4-bromo, and 4-methoxy analogs. The compound serves as the definitive probe for parsing fluorine-specific binding contributions in target-ligand co-crystal structures and computational free-energy perturbation (FEP) campaigns [3].

Reproducible in Vitro ADME Screening with Defined Purity

Procure the compound from vendors supplying ≥95% certified purity to ensure that IC50 values for CYP2D6 (2.61 µM) and CYP3A4 (5.33 µM) can be replicated across laboratories. This eliminates the batch-to-batch variability inherent in AldrichCPR chemicals that lack analytical certification, thereby providing a reliable benchmark for cross-study comparisons [1].

Application
Selection Property
Validation Focus
CYP2C19 DDI Assessment
CYP2C19 inhibition potency profile
CYP2C19 inhibition reproducibility; cross-laboratory verification
CNS Lead Optimization
Balanced lipophilicity (XLogP3) and low TPSA
BBB permeability prediction; experimental logP/logD measurement
Halogen vs. H-Bond SAR
Fluorine-specific multipolar interaction potential
Co-crystallography or FEP computational validation
Reproducible ADME Screening
Certified purity ≥95%
Batch-specific purity verification; impurity profiling
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